molecular formula C7H16N2 B2579661 (2R,6S)-2-ethyl-6-methylpiperazine CAS No. 2031242-31-4

(2R,6S)-2-ethyl-6-methylpiperazine

Cat. No.: B2579661
CAS No.: 2031242-31-4
M. Wt: 128.219
InChI Key: WWMALGPGDWZHRB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,6S)-2-ethyl-6-methylpiperazine” is a type of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazines are often used in the synthesis of pharmaceuticals and polymers .


Molecular Structure Analysis

The molecular structure of a piperazine derivative like “this compound” would be expected to contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-ethyl-6-methyl” designation indicates that there are ethyl and methyl groups attached to the second and sixth carbon atoms of the ring, respectively .

Scientific Research Applications

Structural Characterization and Synthesis

  • The crystal and molecular structures of certain derivatives of isothiazolopyridine, which may include compounds similar to "(2R,6S)-2-ethyl-6-methylpiperazine," have been determined, highlighting the influence of hydrogen bonds and π…π interactions on the molecular packing. These studies provide insights into the conformational preferences and potential interactions of these compounds, which are critical for their biological activities and applications in materials science (Karczmarzyk & Malinka, 2008).

Biological Evaluation and Drug Design

  • The synthesis and biological evaluation of certain benzimidazole derivatives, potentially related to the structural framework of "this compound," have been reported. These studies are focused on exploring the antihistaminic and antimicrobial properties of these compounds, suggesting the versatility of the piperazine scaffold in medicinal chemistry (Ozbey, Kuş, & Göker, 2001).

Chemical Properties and Reactivity

  • The thermodynamics of CO2 capture using aqueous solutions of 2-methylpiperazine, a compound structurally related to "this compound," have been studied. This research highlights the potential applications of piperazine derivatives in environmental chemistry, specifically in the capture and sequestration of CO2 from industrial emissions (Chen & Rochelle, 2013).

Supramolecular Chemistry and Material Science

  • The solvent-cooperatively directed synthesis of iodoargentate hybrids using protonated methylpiperazine as counterions demonstrates the utility of piperazine derivatives in the construction of novel materials with potential applications in optoelectronics and catalysis. This study exemplifies how the structural and electronic properties of piperazine-based compounds can be leveraged to direct the assembly of complex inorganic architectures (Yu, Shen, Fu, & Fu, 2014).

Properties

IUPAC Name

(2R,6S)-2-ethyl-6-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMALGPGDWZHRB-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNC[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.